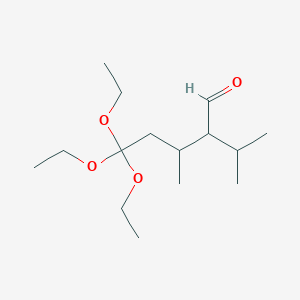
8,10-Dimethylhexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,10-Dimethylhexadecanoic acid is a branched-chain fatty acid with the molecular formula C18H36O2 It is characterized by the presence of two methyl groups at the 8th and 10th carbon positions of the hexadecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Dimethylhexadecanoic acid typically involves the alkylation of a suitable precursor, such as hexadecanoic acid, with methylating agents. One common method is the Friedel-Crafts alkylation, where hexadecanoic acid is reacted with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of unsaturated precursors followed by selective methylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8,10-Dimethylhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or heat.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
8,10-Dimethylhexadecanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of fatty acids.
Biology: Investigated for its role in cell membrane structure and function due to its unique branched structure.
Medicine: Explored for potential therapeutic applications, including its effects on lipid metabolism and its potential as a biomarker for certain diseases.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its unique properties.
Wirkmechanismus
The mechanism of action of 8,10-Dimethylhexadecanoic acid involves its interaction with cellular membranes and enzymes. Its branched structure can influence membrane fluidity and permeability, affecting various cellular processes. Additionally, it may interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid (Palmitic acid): A straight-chain fatty acid with no branching.
2,2-Dimethylhexadecanoic acid: A branched-chain fatty acid with methyl groups at the 2nd carbon position.
11,15-Dimethylhexadecanoic acid: A branched-chain fatty acid with methyl groups at the 11th and 15th carbon positions.
Comparison: 8,10-Dimethylhexadecanoic acid is unique due to the specific positioning of its methyl groups, which can significantly influence its physical and chemical properties compared to other branched or straight-chain fatty acids. This unique structure can result in distinct interactions with biological membranes and enzymes, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
223614-49-1 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
8,10-dimethylhexadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-9-12-16(2)15-17(3)13-10-7-8-11-14-18(19)20/h16-17H,4-15H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
AXLCWWJHYFXFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CC(C)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


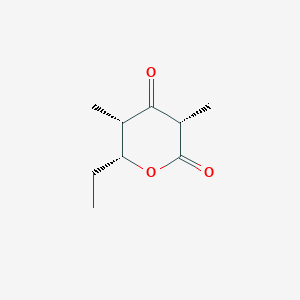
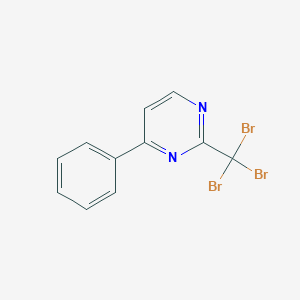
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
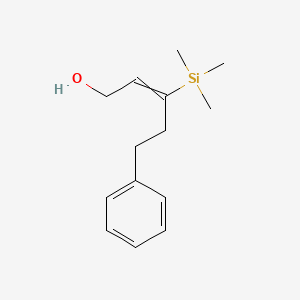
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
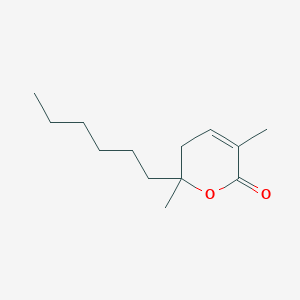
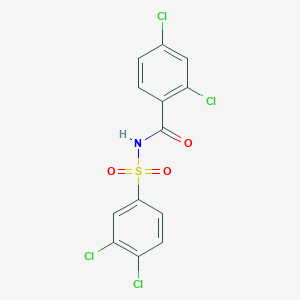
![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)


![2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B14251009.png)
